![molecular formula C7H7N3O2 B1384897 1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione CAS No. 1099597-10-0](/img/structure/B1384897.png)
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione
描述
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes both pyrrole and diazepine rings. This compound has a molecular formula of C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol . It is primarily used in research settings, particularly in the fields of medicinal chemistry and proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps involve the reaction of α,β-alkynyls with hydrazine monohydrate to form pyrazoles, which are then cyclized using gold catalysis and finally cyclized by sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted diazepine derivatives.
科学研究应用
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to altered cellular pathways and effects . The exact molecular targets and pathways can vary depending on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain fused pyrrole and pyrazine rings and exhibit similar biological activities.
Diketopyrrolopyrrole derivatives: Known for their electronic properties and used in the development of organic semiconductors.
Uniqueness
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione is unique due to its specific ring structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1,3,4,6-tetrahydropyrrolo[3,2-e][1,4]diazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-5-3-9-7(12)6-4(10-5)1-2-8-6/h1-2,8H,3H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVAOABZOBCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=O)N1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


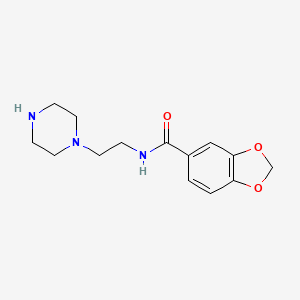

![N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B1384818.png)
![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)
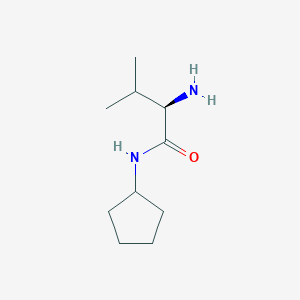
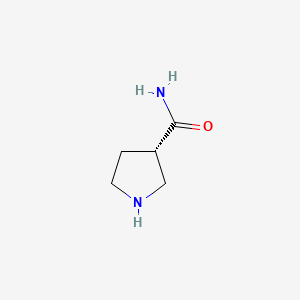

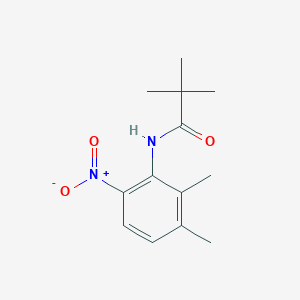
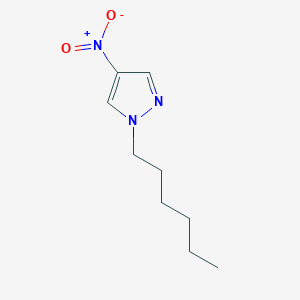
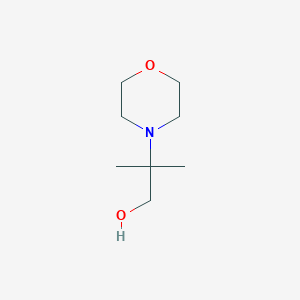

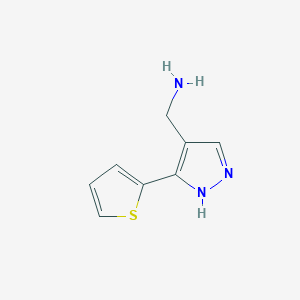
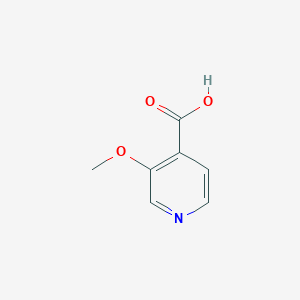
![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)
